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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(4-Methoxyphenyl)nicotinic
Acid

Introduction: Unveiling the Molecular Architecture
5-(4-Methoxyphenyl)nicotinic acid (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight:

229.23 g/mol ) is a biphenyl-type heterocyclic compound that serves as a valuable building

block in medicinal chemistry and materials science.[1] Its structure, featuring a nicotinic acid

core linked to a methoxy-substituted phenyl ring, presents a unique combination of functional

groups—a carboxylic acid, a pyridine ring, and a methoxy ether. The precise characterization of

this molecule is paramount for ensuring purity, confirming identity, and understanding its

chemical behavior in various applications.

Spectroscopic analysis provides the definitive toolkit for this characterization. By probing the

molecule with different forms of energy, we can map its atomic connectivity, identify its

functional groups, and confirm its overall structure with high fidelity. This guide offers a

comprehensive, field-proven approach to the multi-faceted spectroscopic analysis of 5-(4-
Methoxyphenyl)nicotinic acid, intended for researchers and drug development professionals

who require rigorous analytical validation.
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Caption: Molecular structure of 5-(4-Methoxyphenyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides

detailed information about the chemical environment, connectivity, and spatial relationship of

hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum of this molecule is highly diagnostic. The

electron-withdrawing nature of the pyridine nitrogen and the carbonyl group, combined with the

electron-donating effect of the methoxy group, creates a well-resolved distribution of proton

signals across the spectrum. The acidic proton of the carboxyl group is exceptionally
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deshielded due to strong hydrogen bonding and electronegativity, placing its signal in a unique

downfield region.[2]

Experimental Protocol: A Self-Validating System

Sample Preparation: Dissolve 5-10 mg of 5-(4-Methoxyphenyl)nicotinic acid in ~0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively

dissolves the compound and its residual water peak does not obscure key signals. The

acidic proton is also readily observable in DMSO-d₆.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field

strength will provide better signal dispersion, which is crucial for resolving the complex

aromatic region.

Validation: To confirm the identity of the acidic -COOH proton, add a drop of D₂O to the NMR

tube and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid

proton will disappear due to hydrogen-deuterium exchange.[2]

Predicted Spectral Data & Interpretation
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

-COOH ~13.0 - 13.5
Broad Singlet (br

s)
1H

Highly

deshielded acidic

proton, signal

broadened by

hydrogen

exchange.[2][3]

Pyridine H2, H6 ~8.8 - 9.1 Singlet / Doublet 2H

Protons ortho to

the electron-

withdrawing

pyridine nitrogen

are significantly

deshielded.[4]

Pyridine H4 ~8.2 - 8.4 Singlet / Triplet 1H

Proton para to

the nitrogen,

influenced by

adjacent

substituents.[4]

Phenyl H (ortho

to link)
~7.6 - 7.8 Doublet (d) 2H

Part of an AA'BB'

system,

deshielded by

proximity to the

pyridine ring.

Phenyl H (ortho

to -OCH₃)
~7.0 - 7.2 Doublet (d) 2H

Shielded by the

electron-donating

methoxy group.

-OCH₃ ~3.8 - 3.9 Singlet (s) 3H

Characteristic

chemical shift for

methoxy protons

on an aromatic

ring.[5]
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¹³C NMR Spectroscopy
Expertise & Causality: The ¹³C NMR spectrum complements the ¹H NMR by providing a count

of unique carbon environments. The carbonyl carbon of the carboxylic acid is the most

deshielded carbon due to direct attachment to two highly electronegative oxygen atoms.[2]

Carbons attached to nitrogen or oxygen are also found significantly downfield.

Experimental Protocol

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This standard experiment

provides a single peak for each unique carbon atom.

Advanced Techniques (Optional): If further confirmation is needed, run a DEPT

(Distortionless Enhancement by Polarization Transfer) experiment to differentiate between

CH, CH₂, and CH₃ carbons.

Predicted Spectral Data & Interpretation
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

-COOH ~165 - 168

Carbonyl carbon of an

aromatic carboxylic acid, highly

deshielded.[2][4]

Phenyl C-OCH₃ ~160 - 162
Aromatic carbon attached to

oxygen, highly deshielded.

Pyridine C2, C6 ~150 - 154

Carbons adjacent to the

pyridine nitrogen are

significantly deshielded.[6]

Pyridine C4 ~137 - 140
Deshielded aromatic carbon of

the pyridine ring.[6]

Phenyl C-link ~128 - 131
Quaternary carbon linking the

two rings.

Pyridine C-link ~133 - 136
Quaternary carbon of the

pyridine ring.

Pyridine C3 ~125 - 128
Carbon bearing the carboxyl

group.

Phenyl CH (ortho to link) ~127 - 129 Aromatic methine carbons.

Phenyl CH (ortho to -OCH₃) ~114 - 116

Shielded by the electron-

donating effect of the methoxy

group.

-OCH₃ ~55 - 56
Characteristic shift for a

methoxy carbon.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy:
The Functional Group Fingerprint
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the

functional groups present in a molecule by measuring the absorption of infrared radiation,

which excites molecular vibrations. For 5-(4-Methoxyphenyl)nicotinic acid, the spectrum will
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be dominated by the highly characteristic absorptions of the carboxylic acid group. The

molecule's tendency to form hydrogen-bonded dimers in the solid state will cause a significant

broadening of the O-H stretching band and a lowering of the C=O stretching frequency.[7][8]

Sample Preparation (KBr Pellet or ATR)

Acquire FT-IR Spectrum (4000-400 cm⁻¹)

Place in Spectrometer

Process Data (Baseline Correction, Normalization)

Identify Key Vibrational Bands

Compare with Reference Spectra / Predicted Frequencies

Confirm Functional Groups

Click to download full resolution via product page

Caption: Experimental workflow for FT-IR analysis.

Experimental Protocol

Sample Preparation (Solid State):
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KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a faster, simpler method requiring minimal sample preparation.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Background Subtraction: A background spectrum (of the empty ATR crystal or a pure KBr

pellet) must be acquired and subtracted from the sample spectrum to remove atmospheric

(CO₂, H₂O) and accessory interferences.

Predicted Spectral Data & Interpretation
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Vibrational Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

O-H Stretch

(Carboxylic Acid

Dimer)

2500 - 3300 Broad, Strong

A very broad and

characteristic

absorption due to

strong hydrogen

bonding, often

overlapping C-H

stretches.[2][9]

C-H Stretch

(Aromatic)
3000 - 3100 Sharp, Medium

Sharp peaks

appearing on top of

the broad O-H band.

C=O Stretch

(Conjugated

Carboxylic Acid)

1690 - 1715 Strong, Sharp

The most intense

peak in the spectrum.

Its frequency is

lowered from a typical

acid (~1760 cm⁻¹) due

to conjugation and H-

bonding.[7][8]

C=C & C=N Stretch

(Aromatic Rings)
1450 - 1620 Medium-Strong

A series of sharp

peaks corresponding

to the vibrations of the

pyridine and phenyl

rings.

C-O Stretch (Ether &

Carboxylic Acid)
1240 - 1320 Strong

Asymmetric C-O-C

stretch from the

methoxy group and C-

O stretch from the

acid.

UV-Visible Spectroscopy: Probing the Conjugated
System
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Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light,

which corresponds to the promotion of electrons to higher energy orbitals. For 5-(4-
Methoxyphenyl)nicotinic acid, the extensive conjugation across the two aromatic rings

creates a large π-electron system. This lowers the energy gap between the highest occupied

molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in

strong absorption of UV light at longer wavelengths (a bathochromic shift) corresponding to π

→ π* transitions.[7][8][10]

Experimental Protocol

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol

or methanol are suitable choices.

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M). The exact

concentration should be adjusted to ensure the maximum absorbance is within the optimal

instrumental range (0.2 - 1.0 a.u.).

Data Acquisition: Record the spectrum from approximately 200 nm to 400 nm using a dual-

beam spectrophotometer.

Blank Correction: Use the pure solvent as a blank to zero the instrument and correct for any

solvent absorption.

Predicted Spectral Data
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Transition Type Predicted λ_max (nm) Rationale

π → π ~260 - 290

The extensive conjugation

across the biphenyl-like

system will result in a strong

absorption band at a

significantly longer wavelength

than either benzene or pyridine

alone.[7][8][10]

n → π ~210 - 220

A weaker absorption

corresponding to the

promotion of a non-bonding

electron from the carbonyl

oxygen. This may be masked

by the much stronger π → π*

transition.[2][7]

Mass Spectrometry: The Molecular Weight and
Fragmentation Puzzle
Expertise & Causality: Mass spectrometry (MS) is the definitive technique for determining the

molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge

ratio (m/z) of the resulting ions, we can confirm the elemental formula. "Soft" ionization

techniques like Electrospray Ionization (ESI) are ideal for this molecule as they typically

generate the intact protonated molecule [M+H]⁺ with minimal fragmentation, directly confirming

the molecular weight.[11][12]

Experimental Protocol

Ionization Method: Electrospray Ionization (ESI) is the preferred method. It is well-suited for

polar, nitrogen-containing compounds like this one.

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent

compatible with ESI, such as a mixture of methanol or acetonitrile with water, often with a

small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
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Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended

to obtain an accurate mass measurement, which can be used to confirm the elemental

composition (C₁₃H₁₁NO₃). A standard quadrupole analyzer is sufficient for nominal mass

confirmation.

Data Acquisition: Acquire spectra in both positive and negative ion modes. Positive mode is

expected to show a strong signal for [M+H]⁺, while negative mode will show [M-H]⁻.

Predicted Spectral Data

Ion Predicted m/z Rationale

[M+H]⁺ 230.076

(Primary Ion) The protonated

molecular ion. Its accurate

mass confirms the molecular

formula. The base peak in the

positive ion ESI spectrum.

[M-H]⁻ 228.061

The deprotonated molecular

ion, expected in negative ion

mode.

[M+Na]⁺ 252.058

An adduct with sodium ions,

commonly observed in ESI-

MS.

Fragmentation Ions

[M+H - H₂O]⁺ 212.065
Loss of water from the

carboxylic acid group.

[M+H - COOH]⁺ / [M+H -

HCOOH]⁺
185.081 / 184.073

Loss of the carboxyl group as

a radical or formic acid, a

common fragmentation

pathway for carboxylic acids.

The resulting fragment

corresponds to the stable

biphenyl core. A similar

fragmentation is seen for

nicotinic acid.[12][13]
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Conclusion
The structural verification of 5-(4-Methoxyphenyl)nicotinic acid is achieved through a

synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the

definitive map of the carbon-hydrogen framework, FT-IR confirms the presence of key

functional groups, UV-Vis spectroscopy verifies the conjugated electronic system, and high-

resolution mass spectrometry unequivocally establishes the molecular formula. Together, these

methods provide a self-validating system of analysis, ensuring the identity, purity, and structural

integrity of the molecule for its intended scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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